Methyl 4-chloro-5-fluoropyridine-3-carboxylate
Overview
Description
“Methyl 4-chloro-5-fluoropyridine-3-carboxylate” is a chemical compound with the molecular formula C7H5ClFNO2 . It has a molecular weight of 189.57 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5ClFNO2/c1-12-7(11)4-2-10-3-5(9)6(4)8/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 189.57 .Scientific Research Applications
Synthesis of Fluorinated Pyridines
Methyl 4-chloro-5-fluoropyridine-3-carboxylate can be used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Development of Fluorinated Pharmaceuticals and Agrochemicals
The compound can play a crucial role in the development of fluorinated pharmaceuticals and agrochemicals . The introduction of a fluorine atom in a molecule does not result in a considerable change in the size or the shape of the compound . This makes the fluorinated molecule generally fit in the active site of the receptor, making the fluorine atom a suitable isosteric substitution of hydrogen .
Enhancement of Lipophilicity
Methyl 4-chloro-5-fluoropyridine-3-carboxylate can be used to enhance the lipophilicity of a drug . The incorporation of fluorine into organic molecules may change the solubility properties and enhance the lipophilicity, thus increasing the rate of cell penetration and transport of a drug to an active site .
Alteration of Physical and Chemical Properties
The compound can be used to alter the physical and chemical properties of a molecule . The higher electronegativity of fluorine may alter the physical and chemical properties of a molecule, and the higher polarizability due to the new C-F bond may give new possibilities for binding to the receptor .
Resistance to Metabolic Degradation
Methyl 4-chloro-5-fluoropyridine-3-carboxylate can be used to make compounds more resistant to metabolic degradation . The C-F bond is stronger than the original C-H bond and fluorinated compounds are more resistant to metabolic degradation .
Nucleophilic Aromatic Substitution
The compound can be used in nucleophilic aromatic substitution reactions . The nitro group of methyl 3-nitropyridine-4-carboxylate has successfully been replaced by fluoride anion via nucleophilic aromatic substitution to give the 3-fluoro-pyridine-4-carboxylate .
Safety and Hazards
properties
IUPAC Name |
methyl 4-chloro-5-fluoropyridine-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c1-12-7(11)4-2-10-3-5(9)6(4)8/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YABUXSHSEYDQJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-5-fluoronicotinate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.